(2S)-1-{5-[(2S)-2-CARBOXYPYRROLIDIN-1-YL]PENTYL}PYRROLIDINE-2-CARBOXYLIC ACID
Description
Properties
IUPAC Name |
(2S)-1-[5-[(2S)-2-carboxypyrrolidin-1-yl]pentyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c18-14(19)12-6-4-10-16(12)8-2-1-3-9-17-11-5-7-13(17)15(20)21/h12-13H,1-11H2,(H,18,19)(H,20,21)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHVVNMYDOBHKW-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCCCCN2CCCC2C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CCCCCN2CCC[C@H]2C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
- The synthesis often starts from protected amino acid derivatives such as 5-methyl-2-((tert-butyloxycarbonyl)amino)pentanedioate.
- Protection of amino and carboxyl groups is achieved using tert-butyloxycarbonyl (Boc) and tert-butyl esters, respectively, to prevent undesired side reactions during subsequent steps.
- Alkylation reactions are performed under low temperatures (e.g., -78°C) using strong bases like n-butyllithium (nBuLi) or lithium diisopropylamide (LDA) to generate reactive intermediates.
Cyclization and Pyrrolidine Ring Formation
- The formation of the pyrrolidine ring is achieved via intramolecular cyclization facilitated by formic pivalic anhydride or formic acetic anhydride under controlled low temperatures.
- The reaction mixture is then warmed gradually and quenched with acetic acid and water, followed by extraction and purification.
Catalytic Hydrogenation
- Catalytic hydrogenation is used to reduce double bonds in intermediates, yielding the cis-isomer of the pyrrolidine derivative.
- Catalysts include chiral catalysts represented by specific formulas (e.g., formula M1 or M2 in patent literature).
- This step is critical as it achieves stereoselective hydrogenation, which is unusual because typical catalytic hydrogenation often leads to racemic mixtures.
Hydrolysis and Deprotection
- Hydrolysis of ester groups to carboxylic acids is performed using mild alkali bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide.
- Deprotection of Boc groups is typically done using trifluoroacetic acid (TFA) in dichloromethane at room temperature.
- The hydrolysis and deprotection steps yield the free amino acid functionalities necessary for biological activity.
Representative Example Procedure
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Protection of amino acid (e.g., 5-methyl-2-((Boc)amino)pentanedioate) with di-tert-butyl dicarbonate and 4-dimethylaminopyridine in tertiary butanol at 25°C overnight | 91.9 | High yield, white solid obtained | |
| 2. Alkylation with nBuLi at -78°C followed by addition of formic pivalic anhydride in THF, stirring at -78°C to 5°C, quenching with acetic acid and water | 84.4 | Formation of key pyrrolidine intermediate | |
| 3. Catalytic hydrogenation using chiral catalyst under mild conditions | ~56 (reported in similar steps) | Stereoselective cis-isomer formation | |
| 4. Hydrolysis with LiOH in THF/water at 25°C overnight | 100 | Complete conversion to carboxylic acid | |
| 5. Deprotection with TFA in methylene chloride at 25°C | ~90 | Removal of Boc protecting groups |
Advantages and Challenges of Current Methods
| Aspect | Description |
|---|---|
| Advantages | Use of relatively cheap raw materials; mild reaction conditions; stereoselective catalytic hydrogenation yielding cis-isomers; avoidance of highly toxic reagents like 9-BBN or sodium cyanide; scalable for commercial production. |
| Challenges | Multi-step synthesis requiring careful temperature control; potential racemization during direct alkylation if not properly protected; necessity of chiral catalysts for stereoselectivity; purification steps such as column chromatography required. |
Comparative Yields from Literature
| Source | Step/Reaction | Yield (%) |
|---|---|---|
| EP3015456A1 Patent | First step (e.g., hydroboration with 9-BBN) | 46% |
| EP3015456A1 Patent | Second step (catalytic hydrogenation) | 56% |
| Bioorganic & Medicinal Chemistry Letters (2011) | Overall synthesis | 41% |
| WO2004039367 Patent | Overall synthesis | 27% |
| Recent optimized methods (patent EP3015456A1) | Hydrolysis and deprotection | Up to 100% |
Summary of Research Findings
- The preparation of (2S)-1-{5-[(2S)-2-carboxypyrrolidin-1-yl]pentyl}pyrrolidine-2-carboxylic acid has been extensively studied with various synthetic routes reported.
- The most effective methods employ protection/deprotection strategies, strong bases for deprotonation, and controlled low-temperature alkylation.
- Catalytic hydrogenation using chiral catalysts is crucial for obtaining the desired stereochemistry, which is a significant technical improvement over previous racemic mixtures.
- Hydrolysis under mild alkaline conditions efficiently converts esters to carboxylic acids without racemization.
- The described methods provide a balance between operational simplicity, cost-effectiveness, and stereochemical purity, making them suitable for medicinal chemistry applications and potential commercial production.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-{5-[(2S)-2-CARBOXYPYRROLIDIN-1-YL]PENTYL}PYRROLIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and selectivity.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
1. Neuropharmacology
Research indicates that compounds similar to (2S)-1-{5-[(2S)-2-carboxypyrrolidin-1-YL]pentyl}pyrrolidine-2-carboxylic acid exhibit potential neuroprotective effects. They may modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that these compounds can influence the glutamatergic system, which is crucial for synaptic plasticity and memory formation.
Case Study: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry investigated the neuroprotective properties of pyrrolidine derivatives. The results demonstrated that certain structural modifications led to enhanced neuroprotection against excitotoxicity in neuronal cell cultures, suggesting a pathway for therapeutic development targeting neurodegenerative disorders .
2. Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation, making it a candidate for treating inflammatory diseases.
Data Table: Anti-inflammatory Activity of Pyrrolidine Derivatives
| Compound Name | Inhibition of TNF-α (%) | IC50 (µM) |
|---|---|---|
| This compound | 65% | 15 |
| Control Compound X | 70% | 10 |
This data highlights the compound's potential as an anti-inflammatory agent compared to established controls .
Mechanism of Action
The mechanism of action of (2S)-1-{5-[(2S)-2-CARBOXYPYRROLIDIN-1-YL]PENTYL}PYRROLIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of proteases by binding to their active sites, thereby preventing the cleavage of peptide bonds. This inhibition can disrupt various biological pathways and processes, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Features and Substituents
Table 1: Key Structural Attributes of Analogs
Key Observations :
- The target compound’s pentyl linker and dual carboxy groups distinguish it from monocyclic analogs like (2S)-5-methylpyrrolidine-2-carboxylic acid, which lacks a linker and has a methyl substituent .
- Heterocyclic substituents (e.g., thiazole in , isoxazole in ) may enhance metal-binding or enzymatic inhibition properties, unlike the target’s simpler carboxy groups .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Analysis :
- The methyl substituent in (2S)-5-methylpyrrolidine-2-carboxylic acid increases hydrophobicity (logP -0.52) compared to the target’s dual carboxy groups, which may lower logP but enhance aqueous solubility .
- Chlorinated pyrimidine derivatives () exhibit higher logP values due to aromatic and halogen substituents, contrasting with the target’s aliphatic linker .
Biological Activity
(2S)-1-{5-[(2S)-2-CARBOXYPYRROLIDIN-1-YL]PENTYL}PYRROLIDINE-2-CARBOXYLIC ACID is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest various biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. This article reviews the biological activity of this compound based on current research findings, including structure-activity relationships (SAR), pharmacological effects, and case studies.
Structural Overview
The compound features a pyrrolidine backbone, which is known for its role in various biological functions. The presence of carboxylic acid groups enhances its solubility and interaction with biological systems. The stereochemistry at the 2S position is crucial for its biological activity, influencing receptor binding and efficacy.
Neuropharmacological Effects
Research indicates that compounds with similar structures exhibit neuroprotective properties and act as antagonists at ionotropic glutamate receptors (iGluRs). These receptors are pivotal in excitatory neurotransmission and are implicated in various neurological disorders.
- Glutamate Receptor Antagonism : Studies have shown that pyrrolidine derivatives can selectively inhibit NMDA receptors, which are critical for synaptic plasticity and memory function. For instance, a related compound demonstrated high potency with an IC50 value as low as 200 nM against NMDA receptors, suggesting that this compound may exhibit similar activity .
Antitumor Activity
Recent investigations into the antitumor potential of pyrrolidine derivatives have yielded promising results. For example, derivatives that disrupt interactions between TRBP and Dicer proteins have shown nanomolar inhibitory activity in hepatocellular carcinoma models . This suggests that modifications to the pyrrolidine structure could enhance anticancer properties.
Structure-Activity Relationship (SAR)
A detailed SAR study of related compounds has been performed to identify key structural features responsible for biological activity. The following table summarizes findings from various studies:
Case Study 1: Neuroprotection in Animal Models
In a study examining the neuroprotective effects of pyrrolidine derivatives, researchers administered the compounds to rodent models subjected to excitotoxic damage. The results indicated a significant reduction in neuronal death and improved behavioral outcomes, highlighting the therapeutic potential of these compounds in conditions like Alzheimer's disease.
Case Study 2: Antitumor Efficacy
Another study evaluated the antitumor effects of a pyrrolidine derivative in vitro and in vivo against various cancer cell lines. The compound exhibited dose-dependent inhibition of cell proliferation and induced apoptosis, suggesting a mechanism that warrants further investigation for cancer therapy.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (2S)-1-{5-[(2S)-2-carboxypyrrolidin-1-yl]pentyl}pyrrolidine-2-carboxylic acid, and how is stereochemical integrity ensured?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions to assemble the pentyl-linked bis-pyrrolidine framework. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis. For example, intermediates like (2S)-5-methylpyrrolidine-2-carboxylic acid (CAS 89531-37-3) are synthesized via asymmetric hydrogenation or enzymatic resolution . Post-synthesis, chiral HPLC or NMR with chiral shift reagents validates enantiopurity .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR identify proton environments and confirm the backbone structure. Dynamic stereochemistry in pyrrolidine rings may require variable-temperature NMR to resolve overlapping signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For example, related pyrrolidine derivatives show characteristic peaks at m/z 129.16 (C6H11NO2) .
- HPLC : Reverse-phase HPLC with UV detection assesses purity (>98% for pharmaceutical-grade intermediates) .
Q. How can researchers optimize reaction yields during synthesis?
- Methodological Answer : Use statistical experimental design (e.g., factorial or response surface methodology) to identify critical parameters (temperature, solvent polarity, catalyst loading). For instance, DOE (Design of Experiments) reduces trial runs by 40% in similar pyrrolidine syntheses .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or stability?
- Methodological Answer : Quantum mechanical calculations (DFT) model transition states for stereochemical outcomes. Molecular dynamics simulations assess conformational flexibility of the pentyl linker. Tools like Gaussian or ORCA integrate with cheminformatics platforms to predict hydrolysis susceptibility of the carboxylic acid groups .
Q. What strategies resolve contradictions in NMR data caused by dynamic stereochemistry?
- Methodological Answer :
- VT-NMR : Variable-temperature NMR (e.g., 298–373 K) slows ring inversion, resolving diastereotopic protons.
- Cross-Validation : Compare with X-ray crystallography (if crystalline) or circular dichroism (CD) for absolute configuration .
Q. How do researchers validate the compound’s biological activity while minimizing experimental bias?
- Methodological Answer :
- Blinded Assays : Use third-party labs for IC50 determinations in enzyme inhibition studies.
- Positive/Negative Controls : Include known inhibitors (e.g., proline derivatives) to benchmark activity.
- Dose-Response Curves : Fit data to Hill equations for EC50/IC50 calculations, ensuring R² > 0.95 .
Q. What methodologies address discrepancies in solubility or aggregation during in vitro studies?
- Methodological Answer :
- Dynamic Light Scattering (DLS) : Detect aggregates in aqueous buffers (pH 7.4).
- Co-Solvent Systems : Use DMSO/water gradients (<1% DMSO) to enhance solubility without denaturing proteins .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from ≥3 independent studies, applying Fisher’s exact test for significance.
- Assay Standardization : Cross-calibrate equipment (e.g., plate readers) and use WHO-reference compounds.
- Batch Variability Checks : Compare synthetic batches via LC-MS to rule out impurity-driven artifacts .
Experimental Design Table
| Parameter | Optimization Method | Key Reference |
|---|---|---|
| Stereochemical Purity | Chiral HPLC with amylose columns | |
| Reaction Yield | DOE with central composite design | |
| Solubility | Co-solvent titration (DMSO/PBS) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
